2-Hydroxy-1,3-oxazole-5-carboxylic acid

Fragment-based drug design Physicochemical profiling Hydrogen-bond potential

2-Hydroxy-1,3-oxazole-5-carboxylic acid (CAS 1407858-88-1), also referred to as 2-oxo-2,3-dihydrooxazole-5-carboxylic acid, is a low-molecular-weight (129.07 g/mol) heterocyclic building block comprising a 1,3-oxazole ring substituted with a hydroxyl (or oxo) group at position 2 and a carboxylic acid at position 5. It exists predominantly as the 2-oxo tautomer (2-oxazolone form) under physiological conditions and is supplied as a research chemical with standard purity typically ≥96%.

Molecular Formula C4H3NO4
Molecular Weight 129.071
CAS No. 1407858-88-1
Cat. No. B2426043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1,3-oxazole-5-carboxylic acid
CAS1407858-88-1
Molecular FormulaC4H3NO4
Molecular Weight129.071
Structural Identifiers
SMILESC1=C(OC(=O)N1)C(=O)O
InChIInChI=1S/C4H3NO4/c6-3(7)2-1-5-4(8)9-2/h1H,(H,5,8)(H,6,7)
InChIKeyJYNCBJSUVBTQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-1,3-oxazole-5-carboxylic acid (CAS 1407858-88-1): Core Chemical Identity and Procurement Baseline


2-Hydroxy-1,3-oxazole-5-carboxylic acid (CAS 1407858-88-1), also referred to as 2-oxo-2,3-dihydrooxazole-5-carboxylic acid, is a low-molecular-weight (129.07 g/mol) heterocyclic building block comprising a 1,3-oxazole ring substituted with a hydroxyl (or oxo) group at position 2 and a carboxylic acid at position 5 [1]. It exists predominantly as the 2-oxo tautomer (2-oxazolone form) under physiological conditions and is supplied as a research chemical with standard purity typically ≥96% . The compound's primary utility lies in medicinal chemistry as a polar, hydrogen-bond-capable scaffold for fragment-based drug discovery and as a synthetic intermediate for amide and ester derivatives.

Why Oxazole-5-carboxylic Acid Analogs Cannot Be Interchanged for 2-Hydroxy-1,3-oxazole-5-carboxylic acid in Critical Applications


Substituting 2-Hydroxy-1,3-oxazole-5-carboxylic acid with its closest analogs—such as 2-aminooxazole-5-carboxylic acid or unsubstituted oxazole-5-carboxylic acid—introduces substantial differences in hydrogen-bond donor/acceptor topology, tautomeric equilibrium, and intrinsic reactivity [1]. The 2-hydroxy group enforces a dominant 2-oxazolone tautomer that shifts the ring electronics and alters the pKa of both the ring NH and the C5 carboxylic acid, directly impacting solubility, metabolic stability, and the geometry of key binding interactions in fragment-based screens. These physicochemical shifts are well-documented for oxazolone-containing pharmacophores and preclude simple one-to-one exchange of building blocks without re-optimization of the synthetic route or biological assay [2].

Quantitative Differentiation Evidence: 2-Hydroxy-1,3-oxazole-5-carboxylic acid vs. Closest Analogs


Hydrogen-Bond Donor Capacity Differentiates 2-Hydroxy from 2-Amino and Unsubstituted Oxazole-5-carboxylic Acid Analogs

The 2-hydroxy substituent on 2-Hydroxy-1,3-oxazole-5-carboxylic acid provides a distinct hydrogen-bond donor/acceptor profile compared to its 2-amino and 2-unsubstituted analogs. According to PubChem computed properties, the target compound exhibits 2 H-bond donors and 4 H-bond acceptors with a topological polar surface area (TPSA) of 75.6 Ų [1]. In contrast, 2-aminooxazole-5-carboxylic acid features 3 H-bond donors and 4 H-bond acceptors, while unsubstituted oxazole-5-carboxylic acid possesses only 1 H-bond donor and 4 H-bond acceptors [2]. This differential donor count alters the compound's capacity to engage biological targets with specific hydrogen-bond geometries, making direct replacement inadvisable without re-screening.

Fragment-based drug design Physicochemical profiling Hydrogen-bond potential

Tautomeric Equilibrium Confers Unique Aqueous Solubility Profile Relative to 2-Chlorooxazole-5-carboxylic Acid

2-Hydroxy-1,3-oxazole-5-carboxylic acid exists predominantly as the 2-oxo tautomer (2-oxazolone form), which increases the compound's aqueous solubility compared to non-tautomerizing analogs. The computed logS (ESOL) for the target compound is -1.1, corresponding to a calculated solubility of 10.3 mg/mL (0.0797 mol/L) . By comparison, 2-chlorooxazole-5-carboxylic acid, which cannot undergo analogous tautomerization, has a higher computed logP (XLogP3 ≈ 0.5 vs. -0.5) indicative of lower aqueous solubility [1]. This solubility advantage facilitates direct use in biochemical assays without co-solvents that may interfere with target activity.

Tautomerism Aqueous solubility Pre-formulation

Supplier-Grade Purity and Batch Consistency: 2-Hydroxy-1,3-oxazole-5-carboxylic acid at 96% vs. Unspecified Analog Purity

Bidepharm supplies 2-Hydroxy-1,3-oxazole-5-carboxylic acid (Catalog BD326465) with a standard purity of 96%, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC . In contrast, many 2-substituted oxazole-5-carboxylic acid analogs are offered at 95% or unspecified purity levels by alternative suppliers . The defined 96% purity threshold, combined with multi-technique characterization, reduces the risk of introducing unidentified impurities into sensitive catalytic or biological assays where trace contaminants can poison catalysts or confound dose-response measurements.

Quality control Procurement specification Batch-to-batch reproducibility

Evidence-Supported Application Scenarios for 2-Hydroxy-1,3-oxazole-5-carboxylic acid


Fragment-Based Lead Discovery Requiring Balanced Polarity and Hydrogen-Bond Versatility

With 2 H-bond donors, 4 H-bond acceptors, and a TPSA of 75.6 Ų, 2-Hydroxy-1,3-oxazole-5-carboxylic acid occupies a 'sweet spot' in fragment physicochemical space—polar enough for aqueous solubility yet compact enough for efficient binding . This profile supports its use as a core scaffold in fragment libraries targeting enzymes with deep, polar active sites, where the hydroxyl group can serve as a bioisostere for a water molecule, as inferred from class-level behavior of 2-oxazolone-containing inhibitors [1].

Synthesis of Amide and Ester Derivatives for High-Throughput Screening

The carboxylic acid at C5 provides a direct, quantifiable handle for parallel amide coupling with diverse amine libraries. The 96% purity with batch-specific NMR/HPLC/GC characterization ensures that derivative libraries are generated from a consistent starting material, minimizing the risk of re-synthesis due to batch-to-batch variability. Researchers reporting SAR data can reference the defined purity as a benchmark for reproducibility.

Aqueous-Compatible Biochemical Assays Avoiding Co-Solvent Interference

The predicted aqueous solubility of 10.3 mg/mL (logS -1.1) enables compound dissolution directly in assay buffer at concentrations relevant for fragment screening (typically 100–500 µM) without DMSO. This eliminates well-documented co-solvent artifacts such as protein denaturation or altered enzyme kinetics, providing cleaner primary screening data compared to more lipophilic oxazole-5-carboxylic analogs that require ≥1% DMSO [1].

Core Scaffold for Tautomer-Dependent Prodrug Design

The 2-hydroxy/2-oxo tautomeric equilibrium provides a built-in 'switch' that can be exploited for pH-dependent prodrug release or targeted intracellular activation. While no direct quantitative data exists for this specific compound, the class-level precedent from 2-oxazolone-containing kinase inhibitors supports its investigation as a scaffold where the tautomeric state influences membrane permeability and target engagement, representing a differentiated mechanistic avenue not available to 2-chloro or 2-methyl analogs.

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